Propofol Sulfate (sodium salt) is a derivative of propofol, primarily known for its use as an intravenous anesthetic agent. Propofol itself is a widely utilized anesthetic for the induction and maintenance of general anesthesia, characterized by rapid onset and recovery times. The sodium salt form enhances the solubility and stability of propofol in aqueous solutions, making it suitable for various medical applications.
Propofol was first synthesized in 1973 by John B. Glen and introduced for clinical use in the 1980s. The sodium salt variant, specifically 4-hydroxypropofol sulfate sodium salt, is produced as a metabolite of propofol, which undergoes hepatic metabolism primarily through glucuronidation and sulfation pathways. This compound can be sourced from specialized chemical suppliers and is often used in research settings to study the pharmacokinetics and pharmacodynamics of propofol derivatives.
Propofol sulfate (sodium salt) belongs to several chemical classes:
The synthesis of propofol sulfate (sodium salt) typically involves:
The reaction conditions must be carefully controlled to ensure complete conversion of propofol to its sulfate derivative while minimizing side reactions. The purification process often includes crystallization or chromatography techniques to isolate the desired sodium salt form.
The molecular formula for propofol sulfate (sodium salt) is . Its structure features a phenolic ring with two isopropyl groups and a sulfate moiety attached.
Propofol sulfate participates in various chemical reactions:
The stability of propofol sulfate in solution is influenced by pH, temperature, and ionic strength, which can affect its reactivity and bioavailability.
Propofol sulfate acts primarily as a GABA receptor agonist. The mechanism involves:
Clinical studies indicate that propofol's effects occur rapidly after intravenous administration, with onset times ranging from 15 to 30 seconds, making it highly effective for anesthesia induction.
Propofol sulfate (sodium salt) has several applications:
Propofol sulfate sodium salt (systematic name: sodium 2,6-diisopropylphenol sulfate) is a phase II metabolite derived from the intravenous anesthetic propofol (2,6-diisopropylphenol). Its molecular structure consists of the propofol backbone (phenolic ring with isopropyl groups at positions 2 and 6) covalently bonded to a sulfate group (-OSO₃⁻) at the phenolic oxygen, with a sodium counterion (Na⁺) [3] [4].
The empirical formula is C₁₂H₁₇O₅SNa, yielding a molecular weight of 296.32 g/mol [3]. While propofol itself exhibits no structural isomerism relevant to its pharmacology, sulfation occurs exclusively at the phenolic oxygen, preventing positional isomerism in the sulfate conjugate. However, 4-hydroxypropofol sulfate (a metabolite arising from hydroxylation prior to sulfation) represents a distinct structural isomer where sulfation occurs on the quinolic hydroxyl group of the 1,4-quinol metabolite rather than on the original phenolic oxygen [2] [4] [6]. This 4-hydroxypropofol sulfate possesses its own unique CAS number (114991-27-4 free acid) and physicochemical properties [3].
Table 1: Identity and Structural Summary of Propofol Sulfate Sodium Salt
Characteristic | Propofol Sulfate Sodium Salt |
---|---|
Systematic Name | Sodium 2,6-diisopropylphenol sulfate |
Synonyms | Propofol sulfate; Propofol O-sulfate sodium salt |
CAS Registry Number | 114991-27-4 (free acid) |
Molecular Formula | C₁₂H₁₇NaO₅S |
Molecular Weight | 296.32 g/mol |
Parent Structure | 2,6-Diisopropylphenol (Propofol) |
Conjugation Site | Phenolic Oxygen (O-1) |
Key Structural Isomer | 4-Hydroxypropofol sulfate (CAS 114991-27-4) |
Sulfation dramatically alters the physicochemical profile compared to the highly lipophilic parent compound, propofol.
The sulfation of propofol results in profound changes to its chemical and biological properties:
Table 2: Key Property Comparison: Propofol vs. Propofol Sulfate Sodium Salt
Property | Propofol (C₁₂H₁₈O) | Propofol Sulfate Sodium Salt (C₁₂H₁₇NaO₅S) | Biological Consequence |
---|---|---|---|
Chemical Nature | Neutral Phenol | Ionic Sulfate Ester Salt | Determines solubility and distribution |
Lipophilicity | High (log P ~ 3.8) | Very Low (log D << 0) | Propofol crosses BBB; Sulfate conjugate does not |
Water Solubility | Very Low (requires emulsion) | High | Sulfate is readily excreted in urine |
Primary Metabolic Role | Parent Drug (Substrate) | Minor Inactive Metabolite | Sulfation is a detoxification/elimination pathway |
Anesthetic Activity | Potent | Negligible | Sulfation terminates pharmacological effect |
Urine Detectability | Low/Undetectable | Detectable (LC-MS/MS) | Sulfate provides forensic/clinical detection window |
The structural verification and detection of propofol sulfate rely heavily on mass spectrometry (MS), often coupled with liquid chromatography (LC). NMR and FT-IR data are less commonly reported in the literature for this specific metabolite.
Table 3: Summary of Key Mass Spectrometric Signatures for Propofol Sulfate
Technique | Ion/Transition | m/z | Interpretation |
---|---|---|---|
LC-ESI-MS (Neg Mode) | [M-H]⁻ | 257 | Deprotonated molecule (C₁₂H₁₇O₅S⁻) |
LC-ESI-MS/MS (QQQ) | Precursor → Product | 257 → 177 | Loss of SO₃ (Neutral, 80 Da) → [Propofol-H]⁻ |
Precursor → Product | 257 → 80 | Formation of [SO₃]⁻ | |
LC-ESI-QTOF-MS (Neg Mode) | [M-H]⁻ (Exact Mass) | 257.0848 | Confirms elemental composition C₁₂H₁₇O₅S⁻ |
The verification of propofol sulfate as a human metabolite was achieved using LC-ESI-QQQ-MS and LC-ESI-QTOF-MS analyses, utilizing a synthesized reference standard for definitive identification based on retention time matching and characteristic MS/MS fragmentation patterns [2] [4]. Its presence, albeit at significantly lower concentrations than propofol glucuronide (PG), has been confirmed in human urine following propofol administration [2] [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3